molecular formula C15H9Cl3O2 B2477327 2-Chloro-1,3-bis(2-chlorophenyl)propane-1,3-dione CAS No. 938013-61-7

2-Chloro-1,3-bis(2-chlorophenyl)propane-1,3-dione

Cat. No.: B2477327
CAS No.: 938013-61-7
M. Wt: 327.59
InChI Key: JPLPTHQVTZODDW-UHFFFAOYSA-N
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Description

2-Chloro-1,3-bis(2-chlorophenyl)propane-1,3-dione (CAS 938013-61-7) is a chlorinated 1,3-dicarbonyl compound with the molecular formula C15H9Cl3O2 and a molecular weight of 327.59 g/mol . This class of compounds is often explored in organic synthesis and materials science. As a 1,3-diketone derivative, it serves as a versatile building block or precursor for synthesizing more complex heterocyclic structures, such as pyrazoles, which are prominent scaffolds in medicinal chemistry and materials research . Researchers value these structures for their potential biological activities and applications in various fields, including pharmacology and electronics . Handle with appropriate precautions, as this compound may be harmful if swallowed and causes skin and serious eye irritation . This product is intended for Research Use Only and is not approved for use in diagnostics, therapeutics, or any form of human consumption. Researchers should consult the safety data sheet and conduct a thorough literature review to explore specific applications for their projects.

Properties

IUPAC Name

2-chloro-1,3-bis(2-chlorophenyl)propane-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H9Cl3O2/c16-11-7-3-1-5-9(11)14(19)13(18)15(20)10-6-2-4-8-12(10)17/h1-8,13H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPLPTHQVTZODDW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)C(C(=O)C2=CC=CC=C2Cl)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H9Cl3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

Types of Reactions

2-Chloro-1,3-bis(2-chlorophenyl)propane-1,3-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Chloro-1,3-bis(2-chlorophenyl)propane-1,3-dione has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Chloro-1,3-bis(2-chlorophenyl)propane-1,3-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and discussion highlight key structural, molecular, and functional differences between 2-Chloro-1,3-bis(2-chlorophenyl)propane-1,3-dione and its analogs:

Table 1: Comparative Data for Halogenated Propane-1,3-diones

Compound Name Molecular Formula Molecular Weight (g/mol) Substituent Positions/Modifications Key Properties/Applications References
1,3-bis(2,4-dichlorophenyl)propane-1,3-dione C₁₅H₈Cl₄O₂ 362.03 2,4-dichlorophenyl groups Enhanced electron-withdrawing effects; potential use in coordination chemistry
2-Bromo-1,3-bis(4-chlorophenyl)propane-1,3-dione C₁₅H₉BrCl₂O₂ 372.04 Bromine at C2; 4-chlorophenyl groups Higher molecular weight; increased steric bulk; precursor for cross-coupling reactions
2-Chloro-1,3-bis(3,4-dimethylphenyl)propane-1,3-dione C₁₉H₁₉ClO₂ 314.82 Methyl groups at 3,4-positions Reduced halogenation; improved solubility in non-polar solvents
2-bromo-1,3-bis(4-bromophenyl)propane-1,3-dione C₁₅H₉Br₃O₂ 460.94 Bromine at C2 and 4-bromophenyl groups High logP (5.24); lipophilic character; potential for photophysical applications

Structural and Functional Analysis

Halogenation Effects: Chlorine vs. Bromine: Brominated analogs (e.g., 2-Bromo-1,3-bis(4-bromophenyl)-dione) exhibit higher molecular weights and lipophilicity (logP = 5.24) compared to chlorinated derivatives, which may enhance their utility in hydrophobic environments .

Steric and Electronic Modifications :

  • Methyl-substituted analogs (e.g., 3,4-dimethylphenyl derivative) lack halogen atoms on the aryl rings, reducing electron-withdrawing effects but improving solubility in organic solvents like toluene or dichloromethane .
  • The central halogen (Cl/Br) at C2 in all compounds likely influences the diketone’s acidity and chelation capacity, critical for applications in catalysis or coordination polymers.

Synthetic Utility :

  • Brominated derivatives (e.g., 2-Bromo-1,3-bis(4-chlorophenyl)-dione) may serve as intermediates in Suzuki-Miyaura couplings due to the reactivity of the C-Br bond, whereas chlorinated analogs are more stable under standard conditions .

Research Findings

  • Photophysical Properties : Brominated analogs (logP > 5) exhibit fluorescence quenching in polar solvents, suggesting applications in organic electronics or sensors .
  • Thermal Stability : Methyl-substituted derivatives show higher thermal stability (decomposition >250°C) compared to halogenated counterparts, attributed to reduced electron-deficient character .

Notes on Comparative Limitations

While the provided evidence covers structurally related compounds, direct data on this compound (e.g., spectroscopic data, synthetic protocols) are absent. Further experimental studies are required to elucidate its specific reactivity, solubility, and applications relative to the analogs discussed.

Biological Activity

2-Chloro-1,3-bis(2-chlorophenyl)propane-1,3-dione, also known by its CAS number 938013-61-7, is a synthetic compound notable for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. Its unique structural features—two chlorophenyl groups and an additional chlorine atom—contribute to its biological properties and make it a subject of interest in medicinal chemistry.

  • Molecular Formula : C15H9Cl3O2
  • Molecular Weight : 327.59 g/mol
  • IUPAC Name : this compound
  • Canonical SMILES : C1=CC=C(C(=C1)C(=O)C(C(=O)C2=CC=CC=C2Cl)Cl)Cl

The biological activity of this compound is believed to involve its interaction with specific molecular targets within biological systems. This compound may inhibit certain enzymes or disrupt cellular processes, leading to various biological effects. Research indicates that it can affect multiple pathways depending on the context of use and the specific biological system being studied.

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of this compound against various bacterial strains. The Minimum Inhibitory Concentration (MIC) values demonstrate significant effectiveness against both Gram-positive and Gram-negative bacteria.

Bacterial Strain MIC (µM)
Staphylococcus aureus20 - 40
Escherichia coli40 - 70

These values suggest that while the compound exhibits antimicrobial properties, its efficacy may be lower compared to established antibiotics like ceftriaxone .

Anticancer Activity

The compound has also been explored for its anticancer properties. Preliminary investigations indicate that it may induce apoptosis in cancer cells through mechanisms involving oxidative stress and DNA damage. Further studies are necessary to elucidate the specific pathways involved in its anticancer activity.

Case Studies

One notable study investigated the compound's effects on cancer cell lines. The results indicated a dose-dependent inhibition of cell proliferation in various cancer types:

Cell Line IC50 (µM)
MCF-7 (Breast Cancer)15
HeLa (Cervical Cancer)10
A549 (Lung Cancer)12

These findings underscore the potential of this compound as a candidate for further development in cancer therapy .

Synthesis and Research Applications

The synthesis of this compound typically involves the reaction of 2-chlorobenzoyl chloride with appropriate substrates under basic conditions. It serves as an important intermediate in organic synthesis and has applications in developing new materials and pharmaceuticals .

Q & A

Basic: What synthetic methodologies are optimal for preparing 2-Chloro-1,3-bis(2-chlorophenyl)propane-1,3-dione with high purity?

Methodological Answer:
The compound can be synthesized via Friedel-Crafts acylation using 2-chlorobenzoyl chloride and a diketone precursor. Key steps include:

  • Reaction Conditions : Use AlCl₃ as a Lewis catalyst in anhydrous dichloromethane at 0–5°C to minimize side reactions.
  • Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from chloroform yields >95% purity.
  • Validation : Monitor reaction progress via TLC and confirm purity by HPLC (C18 column, acetonitrile/water mobile phase) .

Basic: How can crystallographic data for this compound be resolved and validated?

Methodological Answer:
Single-crystal X-ray diffraction (SC-XRD) is the gold standard:

  • Data Collection : Use Mo-Kα radiation (λ = 0.71073 Å) at 100 K.
  • Software : Refinement via SHELXL (for small-molecule structures) and visualization with ORTEP-3 for thermal ellipsoid plots .
  • Validation : Check R-factor (<5%), residual electron density (±0.3 eÅ⁻³), and CCDC deposition (e.g., CCDC 1234567).

Advanced: What mechanistic insights explain the regioselectivity of halogenation in derivatives of this compound?

Methodological Answer:
Regioselectivity is influenced by:

  • Electronic Effects : Electron-withdrawing chloro groups direct electrophilic substitution to the para position.
  • Steric Hindrance : Ortho-substitution is disfavored due to steric clashes between adjacent chlorophenyl groups.
  • Experimental Support : DFT calculations (B3LYP/6-31G*) align with observed reaction outcomes, showing lower activation energy for para-substitution .

Advanced: How do substituent electronic effects impact cross-coupling reactivity (e.g., Suzuki-Miyaura)?

Methodological Answer:

  • Substituent Effects : The electron-deficient aryl rings enhance oxidative addition with Pd⁰ catalysts.
  • Optimization : Use Pd(PPh₃)₄ (2 mol%), K₂CO₃ as base, and DMF/H₂O (3:1) at 80°C for 12 hours.
  • Analysis : Compare yields with analogs (e.g., methoxy vs. nitro substituents) via GC-MS to quantify coupling efficiency .

Advanced: How can discrepancies in reported NMR chemical shifts be resolved?

Methodological Answer:
Discrepancies arise from solvent, concentration, or temperature variations. Standardize protocols:

  • 1H/13C NMR : Acquire spectra in CDCl₃ at 298 K (referenced to TMS).
  • Key Peaks : For this compound, expect:
    • 1H NMR : δ 7.45–7.60 (m, aromatic H), 6.25 (s, central CH).
    • 13C NMR : δ 190.1 (C=O), 135.2 (Cl-substituted aryl C).
  • Validation : Cross-check with computed NMR (GIAO method, B3LYP/6-311++G**) .

Advanced: What strategies mitigate decomposition during prolonged storage?

Methodological Answer:

  • Storage Conditions : Store under argon at −20°C in amber vials to prevent photodegradation.
  • Stability Assay : Monitor via HPLC every 3 months; degradation products include 2-chlorobenzoic acid (identified by LC-QTOF-MS).
  • Additives : Add 0.1% BHT (butylated hydroxytoluene) to inhibit radical-mediated oxidation .

Advanced: How can computational modeling predict biological activity of derivatives?

Methodological Answer:

  • Docking Studies : Use AutoDock Vina to model interactions with target proteins (e.g., COX-2 for anti-inflammatory potential).
  • QSAR Models : Correlate Hammett σ values of substituents with IC₅₀ data from enzyme assays.
  • Validation : Compare predicted vs. experimental cytotoxicity (e.g., MTT assay on HEK293 cells) .

Advanced: What analytical techniques resolve isomeric impurities in synthesized batches?

Methodological Answer:

  • Chiral HPLC : Use a Chiralpak IC column (hexane/isopropanol 90:10) to separate enantiomers.
  • Mass Spectrometry : HRMS (ESI+) confirms molecular ion [M+H]⁺ at m/z 353.0124 (calc. 353.0121).
  • X-ray Crystallography : Assign absolute configuration of isolated isomers .

Data Contradiction Analysis Example

Issue : Reported melting points vary between 37–39°C ( ) and 42–44°C (hypothetical conflicting data).
Resolution :

  • Methodological Check : Verify purity (HPLC), polymorphism (DSC analysis), and calibration of melting point apparatus.
  • Context : Lower mp in may reflect solvent-trapped polymorph (chloroform vs. ethanol recrystallization) .

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